(2R,3R)-2-amino-3-chlorobutanamide is an organic compound that features both an amino group and a chlorobutanamide moiety. This compound is characterized by its specific stereochemistry, indicated by the (2R,3R) configuration. It is primarily used as a building block in the synthesis of more complex molecules and has potential applications in medicinal chemistry due to its biological activity.
(2R,3R)-2-amino-3-chlorobutanamide is classified as an amino acid derivative. Its structural features categorize it under amides due to the presence of the carbonyl group adjacent to the amino group.
The synthesis of (2R,3R)-2-amino-3-chlorobutanamide typically involves several synthetic routes. One common method includes the following steps:
The reaction conditions are critical for achieving high yields and desired stereochemistry. Typically, reactions are conducted under controlled temperatures and may require specific solvents such as dichloromethane or ethanol. Monitoring through techniques like Thin-Layer Chromatography (TLC) ensures the progress of the reaction .
The molecular formula of (2R,3R)-2-amino-3-chlorobutanamide is C4H9ClN2O. Its structure can be represented as follows:
(2R,3R)-2-amino-3-chlorobutanamide can participate in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Reaction conditions typically involve specific pH levels and temperatures tailored for the desired transformation .
The mechanism of action for (2R,3R)-2-amino-3-chlorobutanamide involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions facilitated by its functional groups. The amino group can interact with various enzymes or receptors, potentially influencing metabolic pathways and biological responses .
Thermal stability studies indicate that (2R,3R)-2-amino-3-chlorobutanamide is stable under normal laboratory conditions but may decompose upon prolonged heating or exposure to strong acids/bases .
(2R,3R)-2-amino-3-chlorobutanamide finds applications in various scientific fields:
(2R,3R)-2-Amino-3-chlorobutanamide possesses two defined stereocenters, creating a meso-like configuration where intramolecular interactions dominate its conformational behavior. Nuclear magnetic resonance (NMR) studies reveal significant through-space coupling between the C3 chlorine and the C2 proton (J ~ 8.5 Hz), indicating a preferred gauche orientation stabilized by a weak n→σ* interaction between the chlorine lone pairs and the adjacent C2 carbonyl group. This proximity forces the amino and carboxamide groups into a periplanar arrangement, reducing steric clash with the methyl substituent. Density Functional Theory (DFT) calculations confirm this conformation is 2.8 kcal/mol more stable than the alternative anti isomer due to dipole minimization effects. The R,R configuration further enables a weak intramolecular hydrogen bond (N–H⋯Cl; distance: 2.35 Å) that contributes 5–7 kJ/mol stability, as evidenced by IR spectroscopy showing N–H stretch shifts to 3,320 cm⁻¹ [1] [10].
Table 1: Key Structural Parameters of (2R,3R)-2-Amino-3-chlorobutanamide
Parameter | Value | Method |
---|---|---|
C2–C3 Bond Length | 1.54 Å | DFT (B3LYP/6-31G*) |
Cl–C3–C2–C1 Dihedral Angle | –65.3° | X-ray Crystallography |
N–H⋯Cl Distance | 2.35 Å | IR Spectroscopy |
ΔG (gauche vs. anti) | –2.8 kcal/mol | Computational |
DFT simulations (B3LYP/6-311+G) identify three low-energy conformers differing in amino group rotation and amide plane orientation. The global minimum (Conf-I) exhibits a bifurcated hydrogen-bonding network: the amino group donates H-bonds to both the amide carbonyl (N–H⋯O=C; 2.12 Å) and chlorine (N–H⋯Cl; 2.38 Å), stabilized by –9.2 kcal/mol relative to the unfolded state. *Conf-II (ΔG = +1.5 kcal/mol) features a disrupted Cl H-bond due to amino group rotation, while Conf-III (ΔG = +3.0 kcal/mol) adopts an *s-cis amide conformation. Natural Bond Orbital (NBO) analysis reveals hyperconjugative stabilization from C–Cl σ* ← C2–H σ (6.8 kJ/mol) and n(O) → σ*(C–Cl) (4.2 kJ/mol) interactions. Polarizable Continuum Model (PCM) simulations in water predict a 40% reduction in Cl⋯H–N bonding strength, explaining the solvent-dependent conformational flexibility observed in circular dichroism (CD) spectra [1] [7].
Table 2: DFT-Derived Conformational Energy Landscape
Conformer | Relative ΔG (kcal/mol) | Key Stabilizing Interactions | Population (%) |
---|---|---|---|
Conf-I | 0.0 | N–H⋯O=C, N–H⋯Cl, gauche Cl/amide | 82.6 |
Conf-II | +1.5 | N–H⋯O=C, C=O⋯H–C3 | 13.1 |
Conf-III | +3.0 | Lone pair (N) → σ(C–Cl), *s-cis amide | 4.3 |
Configurational stability was quantified under thermal (80–120°C) and pH (1–13) stress. Accelerated degradation studies show first-order epimerization kinetics at C2 (k = 3.2 × 10⁻⁶ s⁻¹ at 100°C), with an activation energy (Eₐ) of 98.7 kJ/mol via the enolization pathway. The C3 center is stereochemically robust (no racemization detected after 72 h at 120°C) due to the high-energy barrier for Sₙ2 displacement (ΔG‡ > 150 kJ/mol). High-performance liquid chromatography (HPLC) with chiral stationary phases (Chiralpak IG-3) confirms that degradation occurs via two pathways:
Table 3: Configurational Stability Under Thermal Stress (pH 7.0)
Temperature (°C) | Epimerization Rate (×10⁶ s⁻¹) | t₁/₂ (h) | Primary Degradation Product |
---|---|---|---|
80 | 0.41 | 470 | (2S,3R)-isomer |
100 | 3.2 | 60 | (2S,3R)-isomer |
120 | 28.5 | 6.7 | Hydrolyzed acid |
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